molecular formula C15H13ClFNO B4338786 2-chloro-N-(2-fluoro-5-methylphenyl)-2-phenylacetamide

2-chloro-N-(2-fluoro-5-methylphenyl)-2-phenylacetamide

Cat. No.: B4338786
M. Wt: 277.72 g/mol
InChI Key: ASLJQQDSCGHKDF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-fluoro-5-methylphenyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a fluoro group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluoro-5-methylphenyl)-2-phenylacetamide typically involves the reaction of 2-fluoro-5-methylaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Materials: 2-fluoro-5-methylaniline and 2-chloroacetyl chloride.

    Reaction Conditions: Anhydrous conditions, typically using a solvent like dichloromethane or chloroform, and a base such as triethylamine.

    Procedure: The 2-fluoro-5-methylaniline is dissolved in the solvent, and the base is added. The 2-chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-fluoro-5-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products Formed

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(2-fluoro-5-methylphenyl)-2-phenylacetamide has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Agrochemicals: It is used in the development of pesticides and herbicides.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluoro-5-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-fluorophenyl)-2-phenylacetamide
  • 2-chloro-N-(2-methylphenyl)-2-phenylacetamide
  • 2-chloro-N-(2-fluoro-4-methylphenyl)-2-phenylacetamide

Uniqueness

2-chloro-N-(2-fluoro-5-methylphenyl)-2-phenylacetamide is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Properties

IUPAC Name

2-chloro-N-(2-fluoro-5-methylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-10-7-8-12(17)13(9-10)18-15(19)14(16)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLJQQDSCGHKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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